molecular formula C9H19NO B160706 2,5-Dimethylpyrrolidine-1-propanol CAS No. 1904-16-1

2,5-Dimethylpyrrolidine-1-propanol

Cat. No. B160706
CAS RN: 1904-16-1
M. Wt: 157.25 g/mol
InChI Key: NAXTXBAUPVGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylpyrrolidine-1-propanol (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a chiral molecule that has a pyrrolidine ring with two methyl groups and a hydroxyl group attached to a propanol side chain.

Scientific Research Applications

2,5-Dimethylpyrrolidine-1-propanol has been used in various scientific research applications due to its unique properties. One of the most significant applications of 2,5-Dimethylpyrrolidine-1-propanol is in the field of organocatalysis. 2,5-Dimethylpyrrolidine-1-propanol has been used as a chiral catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction.

Mechanism Of Action

The mechanism of action of 2,5-Dimethylpyrrolidine-1-propanol as a catalyst involves the formation of a complex between the 2,5-Dimethylpyrrolidine-1-propanol molecule and the substrate. The chiral nature of 2,5-Dimethylpyrrolidine-1-propanol allows it to interact selectively with one enantiomer of the substrate, leading to the formation of the desired product with high enantioselectivity. The hydroxyl group of 2,5-Dimethylpyrrolidine-1-propanol also plays a crucial role in the catalytic reaction by stabilizing the intermediate formed during the reaction.

Biochemical And Physiological Effects

2,5-Dimethylpyrrolidine-1-propanol has been shown to have various biochemical and physiological effects. 2,5-Dimethylpyrrolidine-1-propanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter. This property of 2,5-Dimethylpyrrolidine-1-propanol has potential applications in the treatment of diseases like Alzheimer's and Parkinson's. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments. 2,5-Dimethylpyrrolidine-1-propanol is relatively easy to synthesize, and its chiral nature makes it an ideal candidate for use as a catalyst in asymmetric reactions. 2,5-Dimethylpyrrolidine-1-propanol also has excellent solubility in various solvents, making it easy to handle in the laboratory. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research. One of the most significant areas of research is the development of new synthetic methods for 2,5-Dimethylpyrrolidine-1-propanol and its derivatives. The development of new synthetic methods can increase the availability of 2,5-Dimethylpyrrolidine-1-propanol and reduce its cost. Another area of research is the use of 2,5-Dimethylpyrrolidine-1-propanol in the synthesis of complex natural products. 2,5-Dimethylpyrrolidine-1-propanol has been used in the synthesis of various natural products, including alkaloids and terpenes. Finally, the use of 2,5-Dimethylpyrrolidine-1-propanol in the development of new drugs and pharmaceuticals is another potential area of research.
Conclusion:
2,5-Dimethylpyrrolidine-1-propanol is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-Dimethylpyrrolidine-1-propanol has been used as a catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. 2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments, including its chiral nature and solubility in various solvents. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research, including the development of new synthetic methods, the use in the synthesis of complex natural products, and the development of new drugs and pharmaceuticals.

properties

CAS RN

1904-16-1

Product Name

2,5-Dimethylpyrrolidine-1-propanol

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol

InChI

InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

NAXTXBAUPVGPMV-UHFFFAOYSA-N

SMILES

CC1CCC(N1CCCO)C

Canonical SMILES

CC1CCC(N1CCCO)C

Other CAS RN

1904-16-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A total of 3 moles of 2,5-hexanedione, 3 moles of 3-amino-1propanol, 10 g of 10% Pd/C, and 500 ml of ethanol were charged to an autoclave. The reaction mixture was pressured up to 1100 psi of H2 and kept for 3 hours at 100° C. Distillation yielded 170 g of N-(3-hydroxypropyl)-2,5-dimethylpyrrolidine (b.p.=119° C. at 25 mm).
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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